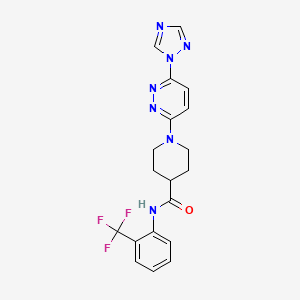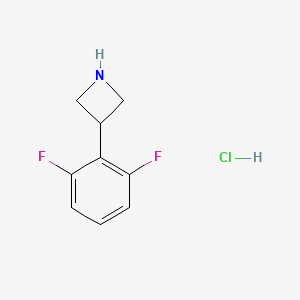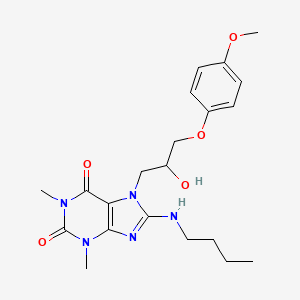
8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex synthetic compound characterized by its multi-functional chemical structure. This compound falls under the purine derivatives class and is distinguished by its butylamino and methoxyphenoxy substituents.
Synthetic Routes and Reaction Conditions:
Initial Synthesis of the Core Structure:
The core purine structure is synthesized through a series of condensation reactions. These reactions often involve the use of formamide and cyanoacetate derivatives under controlled temperature conditions.
Attachment of the Butylamino Group:
The butylamino group is typically introduced via nucleophilic substitution. This step often employs butylamine as a reagent, with the reaction facilitated by heating in the presence of a suitable solvent like ethanol or methanol.
Addition of the Hydroxypropyl and Methoxyphenoxy Groups:
These substituents are generally added through alkylation reactions. The hydroxypropyl group is introduced using epichlorohydrin, while the methoxyphenoxy moiety is typically attached via Williamson ether synthesis, involving the reaction of 4-methoxyphenol with an appropriate alkyl halide.
Industrial Production Methods:
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This approach ensures precise control over reaction conditions, minimizing by-products and optimizing yield.
Types of Reactions:
Oxidation:
The compound can undergo oxidation at the hydroxypropyl group, forming corresponding ketone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction:
Reduction reactions often target the carbonyl groups within the structure, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are frequently used for this purpose.
Substitution:
Nucleophilic substitution reactions are possible at the butylamino group, allowing for the introduction of various functional groups. This is typically achieved using alkyl halides under mild conditions.
Common Reagents and Conditions:
For oxidation, typical reagents include strong oxidizing agents like potassium permanganate.
Reduction reactions often employ metal hydrides such as sodium borohydride.
Substitution reactions are facilitated by the use of alkyl halides and nucleophiles in polar solvents.
Major Products:
The major products formed from these reactions include ketone derivatives (from oxidation), alcohols (from reduction), and various substituted purine derivatives (from nucleophilic substitution).
Chemistry:
In synthetic organic chemistry, the compound serves as a versatile intermediate for the synthesis of other complex molecules.
Biology:
Its structural features make it a candidate for studying biological mechanisms, particularly enzyme inhibition and receptor binding.
Medicine:
Industry:
In industrial applications, it is used as a precursor in the manufacture of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves binding to specific receptors or enzymes. The butylamino and methoxyphenoxy groups play crucial roles in enhancing its binding affinity and selectivity.
Key molecular targets include adenosine receptors and phosphodiesterase enzymes, which are involved in various physiological processes such as cell signaling and inflammation.
Vergleich Mit ähnlichen Verbindungen
Theophylline
Caffeine
Theobromine
Aminophylline
Xanthine derivatives
There you have it! Any of that surprising to you?
Eigenschaften
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-5-6-11-22-20-23-18-17(19(28)25(3)21(29)24(18)2)26(20)12-14(27)13-31-16-9-7-15(30-4)8-10-16/h7-10,14,27H,5-6,11-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWJEMFJFUMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
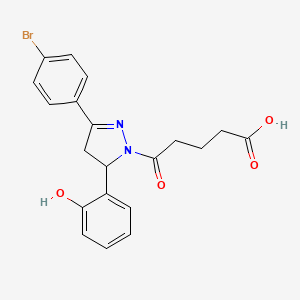
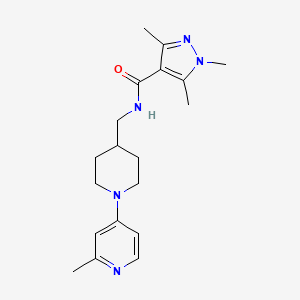
![5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2967239.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2967240.png)
![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)
![N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2967244.png)
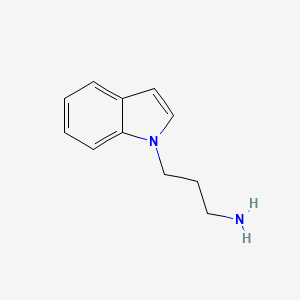
![6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2967247.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)
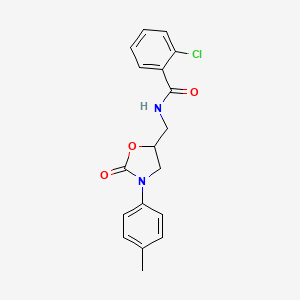
![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2967251.png)
![2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol](/img/structure/B2967252.png)
